molecular formula C25H27N3O2 B12596984 Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- CAS No. 616882-53-2

Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-

Cat. No.: B12596984
CAS No.: 616882-53-2
M. Wt: 401.5 g/mol
InChI Key: MOEBESAJENVPHA-UHFFFAOYSA-N
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Description

Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- is a complex heterocyclic compound that combines the structural features of quinoline, indole, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- typically involves multi-step reactions. One common approach is the transition-metal catalyzed synthesis, which has gained prominence due to its efficiency and versatility. For instance, the synthesis may start with the preparation of the quinoline scaffold through reactions such as the Friedländer synthesis or the Skraup synthesis . These methods often involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions.

Subsequently, the indole moiety can be introduced through cyclization reactions involving appropriate precursors. The piperidine ring is then attached via nucleophilic substitution reactions, where the piperidine derivative reacts with an intermediate containing a suitable leaving group .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, organometallic reagents.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline and indole compounds .

Scientific Research Applications

Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The indole moiety can interact with serotonin receptors, potentially influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar heterocyclic features.

    Indole: Shares the indole moiety but lacks the quinoline and piperidine rings.

    Piperidine: Contains the piperidine ring but lacks the quinoline and indole structures.

Uniqueness

This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

616882-53-2

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-methoxy-3-[5-(2-piperidin-1-ylethoxy)-1H-indol-2-yl]quinoline

InChI

InChI=1S/C25H27N3O2/c1-29-25-21(16-18-7-3-4-8-22(18)27-25)24-17-19-15-20(9-10-23(19)26-24)30-14-13-28-11-5-2-6-12-28/h3-4,7-10,15-17,26H,2,5-6,11-14H2,1H3

InChI Key

MOEBESAJENVPHA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C3=CC4=C(N3)C=CC(=C4)OCCN5CCCCC5

Origin of Product

United States

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